molecular formula C6H14ClNO B2545551 3-Amino-2-cyclopropylpropan-1-ol hydrochloride CAS No. 2138566-01-3

3-Amino-2-cyclopropylpropan-1-ol hydrochloride

Cat. No.: B2545551
CAS No.: 2138566-01-3
M. Wt: 151.63
InChI Key: CQTUICIRMSUXAL-UHFFFAOYSA-N
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Description

3-Amino-2-cyclopropylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride typically involves the reaction of cyclopropylcarbinol with ammonia and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-cyclopropylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-Amino-2-cyclopropylpropan-1-ol hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the compound may interact with receptors or other proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-cyclopropylpropan-1-ol
  • 2-Amino-3-cyclopropylpropan-1-ol
  • 3-Amino-2-cyclopropylbutan-1-ol

Uniqueness

3-Amino-2-cyclopropylpropan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the cyclopropyl group and the amino alcohol functionality makes it a valuable compound in various research and industrial applications. Its hydrochloride salt form enhances its solubility and stability, making it easier to handle and use in different experimental setups .

Properties

IUPAC Name

3-amino-2-cyclopropylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-3-6(4-8)5-1-2-5;/h5-6,8H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTUICIRMSUXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138566-01-3
Record name 3-amino-2-cyclopropylpropan-1-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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